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Compound of Interest

Compound Name: BP Fluor 488 azide

Cat. No.: B15555658

In-Depth Technical Guide: BP Fluor 488 Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, handling, and
application of BP Fluor 488 azide, a fluorescent dye commonly utilized in bioorthogonal
chemistry for the labeling and detection of biomolecules.

Core Properties and Specifications

BP Fluor 488 azide is a bright, photostable, green-fluorescent dye functionalized with an azide
group. This azide moiety allows the dye to be conjugated to alkyne-containing molecules via a

copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) "click" reaction. It is a valuable tool for
researchers in various fields, including cell biology, proteomics, and drug discovery.

Physical & Chemical Properties

Property Value Reference
Chemical Formula C27H26N6010S2 [1]
Molecular Weight 658.66 g/mol [1]

CAS Number 1006592-63-7 [1]
Solubility Soluble in Water, DMSO, DMF

Purity >95%
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Property Value Reference
Excitation Maximum (Aex) 499 nm
Emission Maximum (Aem) 520 nm

Molar Extinction Coefficient (¢) 73,000 cm-1M-1

Fluorescence Quantum Yield

(®)

0.92

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for BP Fluor 488 azide is not readily available, a
general SDS for similar chemical products from the manufacturer provides the following
guidance.

General Safety Precautions

e Handling: This product should only be handled by, or under the close supervision of,
individuals qualified in the handling and use of potentially hazardous chemicals. A chemical
fume hood is recommended for all handling procedures.[2]

» Personal Protective Equipment (PPE):

[¢]

Eye Protection: Wear suitable eye protection.[2]

[¢]

Hand Protection: Wear suitable gloves.[2]

o

Skin Protection: Wear suitable protective clothing.[2]

o

Respiratory Protection: If handled outside of a fume hood, wear an approved mask or
respirator.[2]

First Aid Measures

» Skin Contact: Immediately wash the affected area with copious amounts of water for at least
15 minutes while removing contaminated clothing.[2]
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» Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes,
ensuring to separate the eyelids.[2]

 Inhalation: Move the individual to fresh air.[2]
 Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[2]

 In all cases of exposure, seek medical attention if irritation persists or if symptoms develop.

[2]

Storage and Stability

Condition Details Reference

-20°C for long-term storage
(months to years); 0-4°C for

Storage Temperature [1]
short-term storage (days to

weeks).

N Store in a dry, dark
Storage Conditions ) [1]
environment.

Shipped at ambient
Shipping temperature as a non- [1]

hazardous chemical.

Experimental Protocols: Copper-Catalyzed Click
Chemistry (CUAAC)

The following is a generalized protocol for the labeling of an alkyne-modified biomolecule with
BP Fluor 488 azide. This protocol is based on standard CUAAC reaction conditions and may
require optimization for specific applications.

Reagents and Materials

o Alkyne-modified biomolecule (e.g., protein, nucleic acid)

e BP Fluor 488 azide
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Copper(ll) sulfate (CuSO4)

Reducing agent (e.g., Sodium Ascorbate)
Copper-chelating ligand (e.g., THPTA or TBTA)
Reaction Buffer (e.g., PBS, pH 7.4)

DMSO or DMF for stock solutions

Stock Solution Preparation

BP Fluor 488 Azide: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
Copper(ll) Sulfate: Prepare a 100 mM stock solution in deionized water.

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be
made fresh for each experiment.

Copper-Chelating Ligand: Prepare a 50 mM stock solution in deionized water or DMSO,
depending on the ligand's solubility.

Labeling Protocol

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer
to the desired final concentration.

Add the copper-chelating ligand to the reaction mixture.

Add the BP Fluor 488 azide stock solution.

Add the Copper(ll) sulfate stock solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

Following incubation, the labeled biomolecule can be purified from unreacted dye and
catalyst using standard methods such as size exclusion chromatography, dialysis, or
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precipitation.

Visualizations
Experimental Workflow for Click Chemistry Labeling
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Caption: General workflow for a "Click Chemistry" labeling experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)
Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15555658#bp-fluor-488-azide-safety-data-sheet-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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